2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide
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Overview
Description
This compound is a type of pyrrolidine-2,5-dione derivative . It’s part of a series of hybrid compounds that have shown potent anticonvulsant properties . The most potent anticonvulsant activity and favorable safety profile was demonstrated for a similar compound .
Synthesis Analysis
The synthesis of these types of compounds involves an optimized coupling reaction . This process yields several hybrid compounds .Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolidine-2,5-dione core . This core is a key part of the compound’s structure and is crucial to its properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve several steps . The reactions involve the formation of a pyrrolidine-2,5-dione core, which is then further modified to create the final compound .Scientific Research Applications
Chemical Structure and Characterization
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, while not directly mentioned in the retrieved literature, shares structural motifs with various heterocyclic compounds that have been studied for their unique chemical properties and potential applications in scientific research. For example, studies on furan-containing compounds, like those involving furan-2-ylmethyl groups and pyrrolidin-1-ylsulfonyl motifs, have explored their reactivity, molecular structure, and potential for forming complex molecules with specific functions (Sundaramoorthy et al., 2012). These studies often highlight the potential of such compounds in synthesizing new materials or drugs with tailored properties.
Potential Applications in Drug Design and Synthesis
Compounds with complex structures, including those with furan and pyrrolidine elements, have been investigated for their potential applications in medicinal chemistry. For instance, research on β-aryl-α-dimethoxyphosphoryl-γ-lactams demonstrates the synthesis and cytotoxic evaluation of compounds that may have implications for cancer treatment, showcasing how molecular design can influence biological activity (Cinar et al., 2017). Such studies are crucial for understanding how modifications to the chemical structure can lead to improved efficacy or reduced toxicity in pharmaceutical compounds.
Advances in Anticancer Research
The exploration of heterocyclic compounds for anticancer applications is a significant area of research. For example, the synthesis and anticancer activity evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives highlight the ongoing efforts to discover novel therapeutic agents. These compounds were tested for their effectiveness against various cancer cell lines, demonstrating the potential of heterocyclic compounds in developing new cancer treatments (Horishny et al., 2021).
Chemical Synthesis and Methodology Development
The development of new synthetic methodologies for heterocyclic compounds, including those similar to this compound, is vital for expanding the toolkit available to chemists. Research on the synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides showcases the innovation in creating compounds with potential applications ranging from material science to biomedicine (Raju et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-14(10-19-16(22)11-20-17(23)7-8-18(20)24)12-3-5-13(6-4-12)15-2-1-9-25-15/h1-6,9,14,21H,7-8,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMHKUKGVURWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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